molecular formula C13H15Cl2NO2 B2639429 (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone CAS No. 405147-92-4

(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone

Cat. No. B2639429
CAS RN: 405147-92-4
M. Wt: 288.17
InChI Key: WHOHJKJPXNFEPL-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone” is a chemical compound with the molecular formula C13H15Cl2NO2 . It contains a total of 33 atoms, including 15 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Chlorine atoms .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

“(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone” has a molecular weight of 288.1697 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .

Scientific Research Applications

Synthesis and Characterization

The research on related diphenylmethane derivatives highlights the synthesis and characterization of various compounds, emphasizing the methods to achieve specific chemical structures with potential antioxidant properties. For instance, studies have synthesized bromophenols and examined their antioxidant and radical scavenging activities (Balaydın et al., 2010). These investigations contribute to understanding how structural modifications, such as bromination and demethylation, affect the chemical properties and potential applications of these compounds in medicinal chemistry and materials science.

Antioxidant Properties

Research on compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has demonstrated significant antioxidant power, suggesting their utility as potential antioxidants. Comparative studies with standard antioxidant compounds indicate that such synthesized bromophenols could serve as promising molecules due to their effective antioxidant properties (Çetinkaya et al., 2012). This line of research is crucial for developing new antioxidants that could find applications in pharmaceuticals, food preservation, and materials science.

Chemical Reactivity and Protective Groups

Investigations into the acid- and base-stable esters of related compounds have revealed new protecting group strategies for carboxylic acids, showcasing the chemical reactivity and the potential for synthetic applications in organic chemistry (Kurosu et al., 2007). Such studies are essential for advancing synthetic methodologies, enabling the protection and deprotection of functional groups in complex molecule synthesis.

Applications in Molecular Chemistry

The research extends to the formation of clathrate complexes and the investigation of intermolecular interactions, such as the edge-to-face interaction between aromatic rings, which is pivotal in understanding the molecular assembly and potential applications in materials science (Eto et al., 2011). This aspect of research can inform the design of new materials with specific properties, such as porosity, stability, and reactivity, which are valuable in catalysis, drug delivery systems, and nanotechnology.

Safety and Hazards

The specific safety and hazard information for “(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone” is not available in the retrieved data. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on “(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone” are not available in the retrieved data. Given its complex structure and the types of bonds it contains, it could be a subject of interest in various fields of chemistry .

properties

IUPAC Name

(2,6-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-8-6-16(7-9(2)18-8)13(17)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHJKJPXNFEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone

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